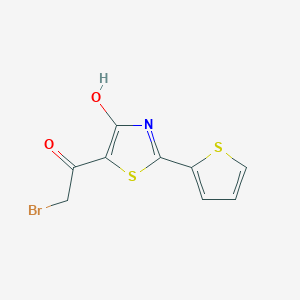
(3,4-Dimethylpent-2-en-2-yl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dimethylpent-2-en-2-yl)cyclohexane is a chemical compound that belongs to the class of organic compounds known as cycloalkanes. These compounds are characterized by a cyclohexane ring structure with various substituents attached to it. The specific structure of this compound includes a cyclohexane ring with a 3,4-dimethylpent-2-en-2-yl group attached to it.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylpent-2-en-2-yl)cyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexane and 3,4-dimethylpent-2-en-2-yl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The nucleophilic substitution reaction proceeds through the formation of a cyclohexane anion, which then reacts with 3,4-dimethylpent-2-en-2-yl bromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
(3,4-Dimethylpent-2-en-2-yl)cyclohexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
科学研究应用
(3,4-Dimethylpent-2-en-2-yl)cyclohexane has various applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of (3,4-Dimethylpent-2-en-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Modulation of Gene Expression: It may influence the expression of genes involved in various biological functions.
相似化合物的比较
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring structure.
Methylcyclohexane: A cyclohexane derivative with a methyl group attached to the ring.
Dimethylcyclohexane: A cyclohexane derivative with two methyl groups attached to the ring.
Uniqueness
(3,4-Dimethylpent-2-en-2-yl)cyclohexane is unique due to the presence of the 3,4-dimethylpent-2-en-2-yl group attached to the cyclohexane ring. This specific substitution pattern imparts distinct chemical and physical properties to the compound, differentiating it from other cyclohexane derivatives.
属性
CAS 编号 |
858658-50-1 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC 名称 |
3,4-dimethylpent-2-en-2-ylcyclohexane |
InChI |
InChI=1S/C13H24/c1-10(2)11(3)12(4)13-8-6-5-7-9-13/h10,13H,5-9H2,1-4H3 |
InChI 键 |
NUPAEFQSBCOSPT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=C(C)C1CCCCC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


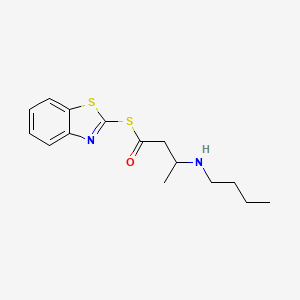
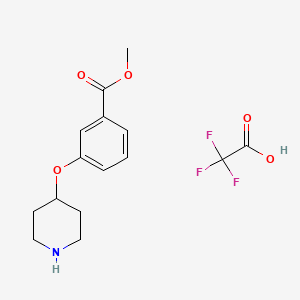
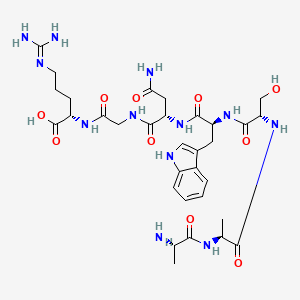
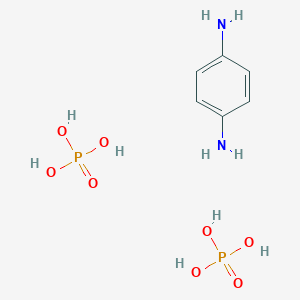
![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)

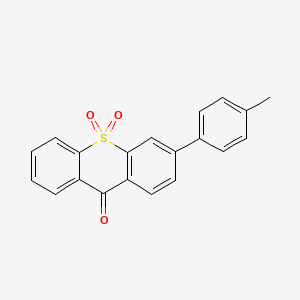
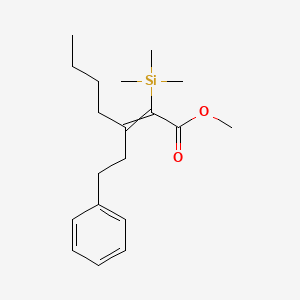
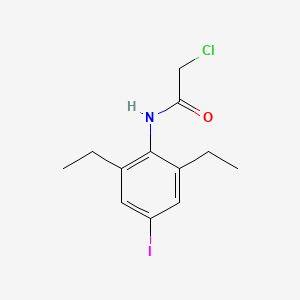
![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
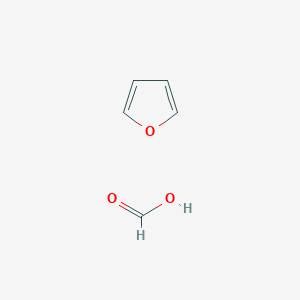
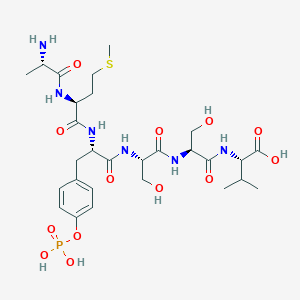
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
